molecular formula C8H11N3S B8201901 3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate

Cat. No.: B8201901
M. Wt: 181.26 g/mol
InChI Key: CPLXMRDZMKVGGR-UHFFFAOYSA-M
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Description

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate is a chemical compound with the molecular formula C8H11N3S. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate typically involves the reaction of 1-methylimidazole with allyl bromide to form 3-allyl-1-methylimidazolium bromide. This intermediate is then reacted with potassium thiocyanate to yield the final product . The reaction conditions usually involve:

    Temperature: Room temperature

    Solvent: Acetonitrile or other suitable solvents

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as crystallization or distillation to obtain high-purity product

    Safety Measures: Proper handling and disposal of reagents and by-products to ensure safety and environmental compliance

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or other nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of new imidazolium salts with different anions.

    Oxidation: Oxidized derivatives of the imidazolium cation.

    Reduction: Reduced forms of the imidazolium cation or the thiocyanate group.

Scientific Research Applications

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the thiocyanate anion can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium acetate
  • 1-Allyl-3-methylimidazolium chloride
  • 1-Methyl-3-butylimidazolium acetate

Uniqueness

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate is unique due to its specific combination of the allyl group and thiocyanate anion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h3,5-7H,1,4H2,2H3;3H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXMRDZMKVGGR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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